2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide
Description
2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide moiety.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-13-7-8-17(16(23)10-13)24-19(28)12-27-9-3-6-18(27)21-25-20(26-29-21)14-4-2-5-15(22)11-14/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXGXXWGQMZCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluoro-4-methylphenyl)acetamide
- Molecular Formula : C19H17ClN4O2F
- Molecular Weight : 373.82 g/mol
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of oxadiazole derivatives. For instance:
- Compounds containing the 1,2,4-oxadiazole moiety exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study indicated that derivatives with chlorophenyl groups showed minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/ml against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| Compound A | 31.25 | Staphylococcus aureus |
| Compound B | 62.5 | Escherichia coli |
Anticancer Activity
Research has also pointed to the anticancer properties of oxadiazole derivatives:
- The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been recognized in several studies:
- Compounds similar to the one have shown efficacy in reducing inflammation markers in vitro and in vivo models. A derivative exhibited a reduction in TNF-alpha levels by up to 50% at certain concentrations .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Joshi et al. (2008) evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with chlorophenyl substitutions had enhanced activity against Vibrio cholerae and Bacillus subtilis.
- Anticancer Screening : In a recent publication, compounds structurally similar to the target compound were tested for their anticancer activity against multiple cell lines. Results showed that modifications at the N-position significantly affected cytotoxicity .
- Mechanism of Action : The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cellular processes or to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The target compound’s 3-chlorophenyl group (meta-substitution) may induce distinct electronic and steric effects compared to the 4-fluorophenyl (para-substitution) in ’s analog.
Heterocycle Variation : The triazole and pyrazolopyrimidine cores in and introduce sulfur or nitrogen-rich systems, which could enhance hydrogen-bonding or π-stacking interactions compared to the oxadiazole-based target compound .
Fluorine Impact : The 2-fluoro-4-methylphenyl group on the acetamide moiety may improve metabolic stability over the 2-chlorobenzyl group in ’s compound, as fluorine is less prone to oxidative metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
